molecular formula C22H25N3O4S B4202369 1,4-DIMETHYL 2-[(4-BENZYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE

1,4-DIMETHYL 2-[(4-BENZYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE

Cat. No.: B4202369
M. Wt: 427.5 g/mol
InChI Key: HNIASLQSYZLBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-{[(4-benzyl-1-piperazinyl)carbonothioyl]amino}terephthalate is a complex organic compound with a unique structure that includes a piperazine ring, a benzyl group, and a terephthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-[(4-BENZYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE typically involves a multi-step process. One common method includes the reaction of 4-benzylpiperazine with terephthaloyl chloride in the presence of a base, followed by the introduction of a carbonothioyl group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(4-benzyl-1-piperazinyl)carbonothioyl]amino}terephthalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Dimethyl 2-{[(4-benzyl-1-piperazinyl)carbonothioyl]amino}terephthalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-[(4-BENZYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring and benzyl group can interact with biological receptors, potentially modulating their activity. The carbonothioyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-{[(4-phenylpiperazin-1-yl)carbothioyl]amino}terephthalate
  • Dimethyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)terephthalate

Uniqueness

Dimethyl 2-{[(4-benzyl-1-piperazinyl)carbonothioyl]amino}terephthalate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain receptors. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

dimethyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-28-20(26)17-8-9-18(21(27)29-2)19(14-17)23-22(30)25-12-10-24(11-13-25)15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIASLQSYZLBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-DIMETHYL 2-[(4-BENZYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-DIMETHYL 2-[(4-BENZYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,4-DIMETHYL 2-[(4-BENZYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,4-DIMETHYL 2-[(4-BENZYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
1,4-DIMETHYL 2-[(4-BENZYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
1,4-DIMETHYL 2-[(4-BENZYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.